![molecular formula C16H18F2N2O B7838748 Cyclohexanol,1-[difluoro(2-phenyl-1H-imidazol-1-YL)methyl]-](/img/structure/B7838748.png)
Cyclohexanol,1-[difluoro(2-phenyl-1H-imidazol-1-YL)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol,1-[difluoro(2-phenyl-1H-imidazol-1-YL)methyl]- is a complex organic compound featuring a cyclohexanol core with a difluoro-substituted imidazole group attached to it
Synthetic Routes and Reaction Conditions:
Imidazole Synthesis: The synthesis of imidazole derivatives often involves the reaction of 1,2-diamines with 1,2-diketones or aldehydes under acidic conditions.
Coupling Reactions: The difluoro-imidazole group can be attached to the cyclohexanol core through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Cyclohexanol can be oxidized to cyclohexanone using oxidizing agents like chromyl chloride or potassium permanganate.
Reduction: The imidazole ring can undergo reduction reactions, often using hydrogenation techniques.
Substitution: The fluorine atoms in the difluoro-imidazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate, and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols, and suitable solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Cyclohexanone.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The imidazole group is known for its biological activity, and this compound could be explored for its biological effects.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in biological systems, the imidazole group could interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through detailed research and experimentation.
Comparison with Similar Compounds
Imidazole derivatives: Other imidazole-containing compounds with different substituents.
Fluorinated organic compounds: Compounds with fluorine atoms in different positions or on different cores.
Uniqueness: Cyclohexanol,1-[difluoro(2-phenyl-1H-imidazol-1-YL)methyl]- is unique due to its specific combination of a cyclohexanol core with a difluoro-substituted imidazole group, which may offer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[difluoro-(2-phenylimidazol-1-yl)methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O/c17-16(18,15(21)9-5-2-6-10-15)20-12-11-19-14(20)13-7-3-1-4-8-13/h1,3-4,7-8,11-12,21H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRSUELULYISKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(N2C=CN=C2C3=CC=CC=C3)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

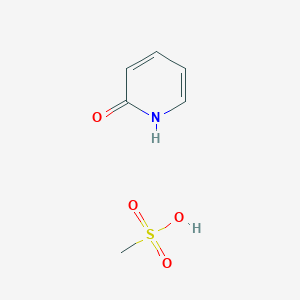
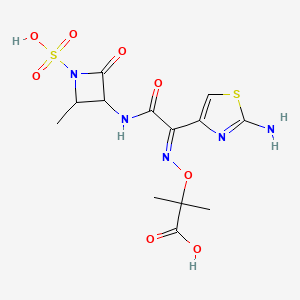
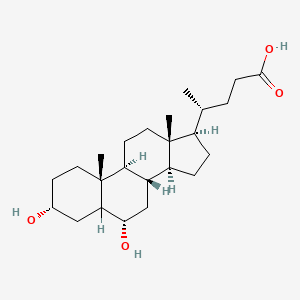
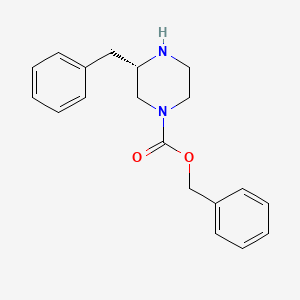


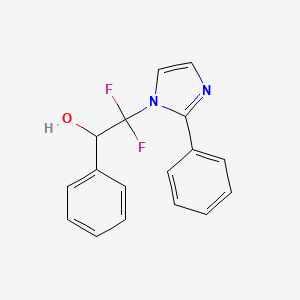
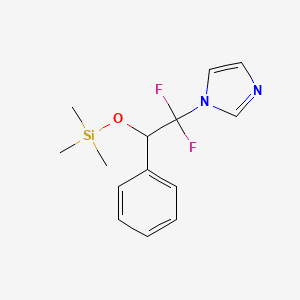
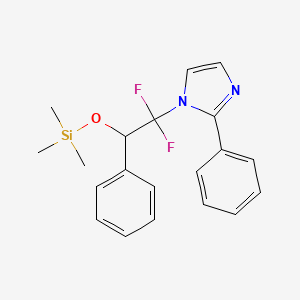

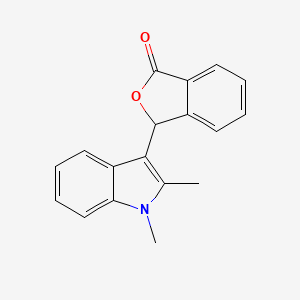
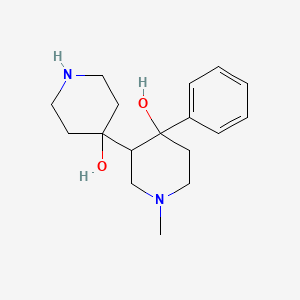
![4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B7838774.png)
